2-(Cyclohexyloxy)-4-isopropylphenol
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Overview
Description
2-(Cyclohexyloxy)-4-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexyloxy group and an isopropyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-4-isopropylphenol typically involves the alkylation of 4-isopropylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxy-4-isopropylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Cyclohexyloxy-4-isopropylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(Cyclohexyloxy)-4-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-4-isopropylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: Lacks the cyclohexyloxy group, resulting in different chemical properties and reactivity.
2-(Cyclohexyloxy)phenol: Lacks the isopropyl group, affecting its biological activity and applications.
Cyclohexylphenol: Similar structure but different substitution pattern, leading to distinct chemical behavior.
Uniqueness
2-(Cyclohexyloxy)-4-isopropylphenol is unique due to the presence of both the cyclohexyloxy and isopropyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H22O2 |
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Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-cyclohexyloxy-4-propan-2-ylphenol |
InChI |
InChI=1S/C15H22O2/c1-11(2)12-8-9-14(16)15(10-12)17-13-6-4-3-5-7-13/h8-11,13,16H,3-7H2,1-2H3 |
InChI Key |
TXECUUXMSDSQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
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